molecular formula C15H18Cl2O4 B13119080 2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate)

2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate)

Cat. No.: B13119080
M. Wt: 333.2 g/mol
InChI Key: UUJHIPNERGDNGB-UHFFFAOYSA-N
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Description

2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate) is an organic compound with a complex structure It is characterized by the presence of two 2-chloro-2-methylpropanoate groups attached to a 1,4-phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate) typically involves the esterification of 2-chloro-2-methylpropanoic acid with 1,4-phenylenedimethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is increasingly being adopted.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate) can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products include substituted derivatives with functional groups like amines or thiols.

    Hydrolysis: Products are 2-chloro-2-methylpropanoic acid and 1,4-phenylenedimethanol.

    Oxidation: Products include quinones and other oxidized aromatic compounds.

Scientific Research Applications

2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive ester groups.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate) involves its interaction with nucleophiles due to the presence of reactive ester and chloro groups. These interactions can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The compound may also undergo hydrolysis in biological systems, releasing active metabolites that exert their effects through various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-2-methylpropanoate
  • 2-Chloro-2-methylpropanoic acid
  • 1,4-Phenylenedimethanol

Uniqueness

2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate) is unique due to its dual ester and chloro functionalities, which provide a versatile platform for chemical modifications. This dual functionality is not commonly found in similar compounds, making it particularly valuable for specialized applications in synthetic chemistry and materials science.

Properties

Molecular Formula

C15H18Cl2O4

Molecular Weight

333.2 g/mol

IUPAC Name

[4-(2-chloro-2-methylpropanoyl)oxy-3-methylphenyl] 2-chloro-2-methylpropanoate

InChI

InChI=1S/C15H18Cl2O4/c1-9-8-10(20-12(18)14(2,3)16)6-7-11(9)21-13(19)15(4,5)17/h6-8H,1-5H3

InChI Key

UUJHIPNERGDNGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C(C)(C)Cl)OC(=O)C(C)(C)Cl

Origin of Product

United States

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